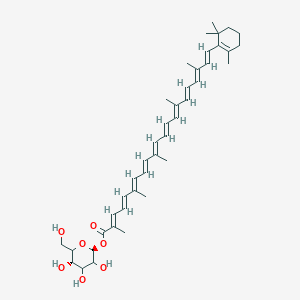

Neurosporaxanthin beta-D-glucopyranoside

説明

特性

分子式 |

C41H56O7 |

|---|---|

分子量 |

660.9 g/mol |

IUPAC名 |

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenoate |

InChI |

InChI=1S/C41H56O7/c1-28(15-9-10-16-29(2)18-12-20-31(4)24-25-34-32(5)23-14-26-41(34,7)8)17-11-19-30(3)21-13-22-33(6)39(46)48-40-38(45)37(44)36(43)35(27-42)47-40/h9-13,15-22,24-25,35-38,40,42-45H,14,23,26-27H2,1-8H3/b10-9+,17-11+,18-12+,21-13+,25-24+,28-15+,29-16+,30-19+,31-20+,33-22+/t35?,36-,37?,38?,40+/m1/s1 |

InChIキー |

YSGAYBLYIWOPCW-DGUJBIDESA-N |

異性体SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)O[C@H]2C(C([C@@H](C(O2)CO)O)O)O)/C)/C |

正規SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C |

同義語 |

neurosporaxanthin beta-D-glucopyranoside neurosporaxanthin glucopyranoside |

製品の起源 |

United States |

準備方法

Retrosynthetic Analysis

The retrosynthetic algorithm dissects the octaene motif of neurosporaxanthin β-D-glucopyranoside into three segments: a diene (BB6 ) and two trienes (BB11 and BB9 ) (Figure 1a). The strategy minimizes intermediate instability by prioritizing shorter polyenyl borane segments and standardizing reaction conditions. The glucopyranosyl capping element (27 ) is introduced in the final coupling step.

Iterative Cross-Coupling Protocol

The synthesis proceeds via four iterative cycles (Figure 1b):

- Deprotection : MIDA boronate 25 is converted to its pinacol boronic ester using pinacol and NaHCO₃ in tetrahydrofuran (THF).

- Coupling : The boronic ester reacts with diene BB6 under anhydrous DMSO conditions with PdCl₂(dppf) as the catalyst, yielding tetraene 26 .

- Repetition : Subsequent couplings with trienes BB11 and BB9 extend the polyene chain to heptaene 28 .

- Capping : Final coupling with glucopyranosyl halide 27 installs the β-D-glucopyranoside moiety, completing the synthesis.

All steps employed identical conditions (30°C, 12–18 h) without ad hoc optimization, demonstrating the method's generality. The final product was isolated in 62% overall yield after deprotection and purification by flash chromatography.

Enzymatic Glycosylation Approaches

While chemical synthesis dominates current methodologies, enzymatic strategies for β-glycosylation offer potential alternatives. Insights from ascorbic acid glycosylation studies provide a framework for hypothesizing analogous pathways for neurosporaxanthin.

Candidate Enzymes

β-Glucosidases (BGLUs) and UDP-glycosyltransferases (UGTs) are prime candidates for catalyzing the glycosidic bond:

- BGLUs : Cellulase-related enzymes from Trichoderma reesei and Aspergillus niger have mediated β-glycosylation of ascorbic acid using cellobiose as a donor. These enzymes could theoretically transfer glucose to neurosporaxanthin’s hydroxyl group.

- UGTs : Arabidopsis thaliana UGT87A2 overexpression increases endogenous β-glycosylated ascorbate levels, suggesting UGTs may similarly glycosylate neurosporaxanthin.

Substrate Engineering

Enzymatic activity may require substrate modification to enhance binding. For example, 5,6-O-isopropylidene protection of ascorbic acid facilitated β-galactosidase-catalyzed glycosylation. Analogous protection of neurosporaxanthin’s 3-OH group could direct regioselective glycosylation at the 2-position.

Analytical Validation and Characterization

Rigorous analytical protocols ensure structural fidelity and quantify synthesis efficiency.

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) remains the gold standard:

- Column : C30 carotenoid column (5 µm, 250 × 4.6 mm)

- Mobile Phase : Gradient of methanol:methyl-tert-butyl ether (90:10 to 10:90 over 40 min)

- Detection : 450 nm for polyene absorbance, 210 nm for glucopyranoside.

Neurosporaxanthin β-D-glucopyranoside elutes at 28.2 min under these conditions, distinct from non-glycosylated neurosporaxanthin (24.7 min).

Spectroscopic Confirmation

- UV-Vis : λₘₐₓ = 478 nm (ε = 125,000 M⁻¹cm⁻¹), characteristic of conjugated octaene systems.

- NMR : Key signals include δ 5.12 (d, J = 8.0 Hz, H-1′ of β-glucopyranoside) and δ 6.10–6.45 (m, polyene protons).

Comparative Analysis of Methods

The chemical approach excels in reliability and scalability but requires specialized building blocks. Enzymatic methods, though eco-friendly, remain hypothetical for neurosporaxanthin β-D-glucopyranoside and necessitate further validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。